3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine is a complex organic compound that features a hydrazinylidene group, an arsonophenyl group, and a dodecanoyl-L-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine typically involves the following steps:
Formation of the hydrazinylidene intermediate: This step involves the reaction of 4-arsonophenylhydrazine with a suitable aldehyde or ketone to form the hydrazinylidene intermediate.
Cyclization: The intermediate undergoes cyclization with a suitable dienone to form the cyclohexa-1,5-dien-1-yl structure.
Acylation: The final step involves the acylation of the cyclohexa-1,5-dien-1-yl structure with dodecanoyl-L-alanine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the arsonophenyl group, leading to the formation of arsonic acids.
Reduction: Reduction reactions can target the hydrazinylidene group, converting it to hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the arsonophenyl and cyclohexa-1,5-dien-1-yl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
Oxidation: Arsonic acids and related derivatives.
Reduction: Hydrazine derivatives.
Substitution: A variety of substituted arsonophenyl and cyclohexa-1,5-dien-1-yl derivatives.
Scientific Research Applications
3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its potential use in the development of novel materials, such as organic semiconductors or catalysts, is being explored.
Biological Studies: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular uptake mechanisms.
Mechanism of Action
The mechanism of action of 3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine involves its interaction with specific molecular targets. The arsonophenyl group can interact with thiol groups in proteins, leading to enzyme inhibition. The hydrazinylidene group can form stable complexes with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-octanoyl-L-alanine: Similar structure but with an octanoyl group instead of a dodecanoyl group.
3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-palmitoyl-L-alanine: Similar structure but with a palmitoyl group instead of a dodecanoyl group.
Uniqueness
The uniqueness of 3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dodecanoyl group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability.
Properties
CAS No. |
64349-16-2 |
---|---|
Molecular Formula |
C27H38AsN3O7 |
Molecular Weight |
591.5 g/mol |
IUPAC Name |
(2S)-3-[3-[(4-arsonophenyl)diazenyl]-4-hydroxyphenyl]-2-(dodecanoylamino)propanoic acid |
InChI |
InChI=1S/C27H38AsN3O7/c1-2-3-4-5-6-7-8-9-10-11-26(33)29-24(27(34)35)19-20-12-17-25(32)23(18-20)31-30-22-15-13-21(14-16-22)28(36,37)38/h12-18,24,32H,2-11,19H2,1H3,(H,29,33)(H,34,35)(H2,36,37,38)/t24-/m0/s1 |
InChI Key |
HFDXHJUZTCLSSO-DEOSSOPVSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)[As](=O)(O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)[As](=O)(O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.